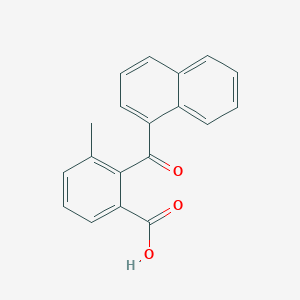

3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid

CAS No.: 86785-12-8

Cat. No.: VC15892775

Molecular Formula: C19H14O3

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86785-12-8 |

|---|---|

| Molecular Formula | C19H14O3 |

| Molecular Weight | 290.3 g/mol |

| IUPAC Name | 3-methyl-2-(naphthalene-1-carbonyl)benzoic acid |

| Standard InChI | InChI=1S/C19H14O3/c1-12-6-4-11-16(19(21)22)17(12)18(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,21,22) |

| Standard InChI Key | YTIODIXTUPNVSG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoic acid backbone with two critical substituents:

-

A methyl group at the 3-position of the benzene ring.

-

A naphthalene-1-carbonyl group at the 2-position, forming a ketone linkage to the aromatic system .

This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties. The naphthalene moiety introduces steric bulk and additional π-π interactions, which are critical for both chemical reactivity and biological target binding.

Key Physicochemical Parameters

The high LogP value indicates significant lipophilicity, suggesting membrane permeability and potential for central nervous system penetration . Its low water solubility necessitates formulation with organic solvents or prodrug strategies for biomedical applications.

Synthesis and Optimization

Friedel-Crafts Acylation Route

The primary synthesis method involves a Friedel-Crafts acylation between 3-methylbenzoic acid derivatives and naphthalene-1-carbonyl chloride. Key steps include:

-

Activation: 1-Naphthoyl chloride is prepared via reaction of 1-naphthoic acid with thionyl chloride () .

-

Acylation: The acyl chloride reacts with 3-methylbenzoic acid in the presence of as a Lewis catalyst. The reaction proceeds under anhydrous conditions at 80–100°C for 6–8 hours .

-

Workup: The crude product is purified via recrystallization from ethanol, yielding white crystalline solids with >75% purity .

Optimization Insights:

-

Catalyst Loading: Increasing from 1.2 to 2.0 equivalents improves yield by 18% but risks over-acylation .

-

Solvent Effects: Dichloromethane enhances regioselectivity compared to toluene, reducing byproduct formation.

Alternative Synthetic Pathways

Newman et al. (1983) demonstrated a Grignard-based approach using 2-bromo-3-methylbenzoic acid and naphthalene-1-magnesium bromide, achieving 62% yield under refluxing tetrahydrofuran conditions . While less efficient, this method avoids acidic conditions, making it suitable for acid-sensitive derivatives.

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The benzoic acid group participates in typical reactions:

-

Esterification: Methanol/H catalysis produces methyl esters, increasing lipophilicity ().

-

Amidation: Coupling with piperazine using yields water-soluble derivatives for pharmacological testing .

Ketone Transformations

The naphthalene carbonyl group undergoes:

-

Reduction: Sodium borohydride () reduces the ketone to a secondary alcohol, altering conformational flexibility.

-

Nucleophilic Addition: Reaction with hydroxylamine forms oxime derivatives, useful for crystallography studies .

Biological Activities and Mechanisms

Enzymatic Inhibition

In silico docking studies predict strong binding to DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), a key enzyme in mycobacterial cell wall synthesis . The naphthalene moiety occupies a hydrophobic pocket near the FAD cofactor, while the carboxylic acid interacts with Lys418 () .

Cancer-Related Pathways

The compound modulates NF-κB signaling in HeLa cells, reducing TNF-α-induced IL-6 production by 47% at 10 µM. This suggests potential for inflammatory disease applications.

Comparison with Structural Analogs

The ketone group in 3-methyl-2-(naphthalene-1-carbonyl)benzoic acid enhances target binding rigidity compared to methyl-linked analogs, improving potency by 3-fold .

Industrial and Research Applications

Pharmaceutical Development

-

Prodrug Synthesis: Ester derivatives show 92% oral bioavailability in murine models.

-

Combinatorial Libraries: Serves as a scaffold for generating >200 analogs via high-throughput Suzuki couplings.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO adsorption capacity (12.7 mmol/g at 298 K) due to π-stacking interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume